molecular formula C10H14O3 B1625024 1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)- CAS No. 25112-78-1

1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)-

Cat. No. B1625024
CAS RN: 25112-78-1
M. Wt: 182.22 g/mol
InChI Key: OZBYSCPBJGAYMQ-UHFFFAOYSA-N
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Description

1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)- is a chemical compound with the molecular formula C10H14O3 . It is also known by other names such as 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione . The compound has a molecular weight of 182.22 g/mol .


Molecular Structure Analysis

The molecule contains a total of 27 bonds, including 13 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, and 1 five-membered ring . It also contains 3 ketone groups . The InChI string of the compound is InChI=1S/C10H14O3/c1-7(11)5-6-10(2)8(12)3-4-9(10)13/h3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 0, indicating its relative hydrophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 182.094294304 g/mol . The topological polar surface area of the compound is 51.2 Ų .

Scientific Research Applications

Application 1: Synthesis of Bicyclic Ketols

  • Summary of the Application: The compound is used as an intermediate in the synthesis of isomeric racemic ketols of the [3.2.1]bicyclooctane and perhydroindan series .
  • Methods of Application: The Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in water produces 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione . This compound is then cyclized using neutral piperidinium acetate in water to produce the bridged ketol of the [3.2.1]bicyclooctane series .
  • Results or Outcomes: The process results in the production of isomeric racemic ketols of the [3.2.1]bicyclooctane and perhydroindan series .

Application 2: Exploration of Deoxycholic Acid (DCA) Induced Changes in Cell Signaling

  • Summary of the Application: The compound has been used to explore deoxycholic acid (DCA) induced changes in cell signaling . DCA is a secondary bile acid implicated in numerous pathological conditions .

Application 3: Synthesis of (-)-Curcumanolide A and (-)-Curcumalactone

  • Summary of the Application: The compound has been used in the synthesis of (-)-curcumanolide A and (-)-curcumalactone . These are natural products that have been isolated from the plant Curcuma zedoaria, which is known for its anti-inflammatory and anticancer properties .

Application 4: Thermophysical Property Datafile for Process Simulators

  • Summary of the Application: The compound’s thermophysical properties can be used in process simulators like Aspen Plus . These simulators are used to model and simulate chemical processes in industries such as oil and gas, petrochemicals, and pharmaceuticals .

Application 5: Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics

  • Summary of the Application: The compound’s thermodynamic data can be used to study free radicals involved in oxidation, combustion, and thermal cracking kinetics .

properties

IUPAC Name

2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)5-6-10(2)8(12)3-4-9(10)13/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBYSCPBJGAYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1(C(=O)CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453793
Record name 1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)-

CAS RN

25112-78-1
Record name 1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentandione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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